REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl.[NH2:13]N.O.NN.C(O)CO>O>[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH:11][NH2:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8.21 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1N=C(S2)N
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These reaction conditions
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly
|
Type
|
WAIT
|
Details
|
for convenience only, stored overnight under N2 atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to separate the desired 4-methyl-2-hydrazinobenzothiazole compound
|
Type
|
CUSTOM
|
Details
|
It was dried in vacuo overnight at 60°C
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC2=C1N=C(S2)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |